molecular formula C10H7BrN2O3 B2689716 2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid CAS No. 2167874-29-3

2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid

Cat. No.: B2689716
CAS No.: 2167874-29-3
M. Wt: 283.081
InChI Key: JWVXZKHWRNQMSW-UHFFFAOYSA-N
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Description

2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid is a brominated phthalazine derivative featuring a carboxylic acid functional group. Its molecular formula is C₁₀H₇BrN₂O₃, with a molecular weight of 283.18 g/mol (calculated by substituting fluorine with bromine in the analogous 7-fluoro compound) . The compound’s structure comprises a phthalazine ring substituted with a bromine atom at position 7 and an acetic acid moiety at position 2. It is hypothesized to serve as a key intermediate in pharmaceutical synthesis, particularly for phthalazin-1(2H)-ones, which are precursors to bioactive molecules like tetramethylrhodamines and isoindolinones .

Properties

IUPAC Name

2-(7-bromo-1-oxophthalazin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVXZKHWRNQMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(N=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to afford (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. This ester is then hydrazinolyzed to give the corresponding hydrazide, which can be further modified through azide coupling methods with amino acid ester hydrochlorides and/or amines to produce various derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or various amines.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydrazides, azides, and other substituted phthalazine derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid exhibit significant antimicrobial activity. For instance, studies have shown that similar phthalazine derivatives possess potent activity against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 µM .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. A study highlighted that phthalazine derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor angiogenesis. Compounds similar to 2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid have demonstrated cytotoxic effects on cancer cell lines, with IC50_{50} values comparable to established chemotherapeutics .

Case Study 1: Anticancer Efficacy

In vitro studies on HCT-116 colon cancer cells showed that certain derivatives induced apoptosis and inhibited cell proliferation significantly. One derivative exhibited an IC50_{50} value of 0.64 µM, indicating strong cytotoxicity compared to standard treatments .

Case Study 2: Antimycobacterial Activity

A series of phthalazine-based compounds were synthesized and tested against Mycobacterium tuberculosis. The lead compound demonstrated substantial inhibitory activity against isocitrate lyase, an enzyme critical for the survival of mycobacteria during starvation conditions .

Potential Therapeutic Applications

The diverse biological activities of 2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid suggest several therapeutic applications:

  • Antimicrobial Agents : Its effectiveness against bacterial pathogens positions it as a candidate for developing new antibiotics.
  • Cancer Therapy : The ability to inhibit VEGFR2 makes it a potential lead for anti-cancer drugs targeting tumor vasculature.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phthalazine Derivatives

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
  • Molecular Formula : C₁₀H₇FN₂O₃
  • Molecular Weight : 222.18 g/mol
  • Key Differences :
    • The fluorine atom at position 7 reduces molecular weight and lipophilicity compared to the bromo analog.
    • Hazard Profile: Classified with warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
  • Applications : Used in organic synthesis for heterocyclic compounds.
2-(6-Bromo-1H-indazol-3-yl)acetic acid
  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • Key Differences: Indazole core vs. Lower molecular weight due to the absence of an additional oxygen atom in the ring.

Aromatic Brominated Acetic Acid Derivatives

2-(3-Bromo-4-methoxyphenyl)acetic acid
  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 245.07 g/mol
  • Structural Insights :
    • Bromine at position 3 and methoxy at position 4 on a phenyl ring.
    • Crystal Structure: Methoxy group is coplanar with the phenyl ring (torsion angle: 1.2°), while the acetic acid group is tilted at 78.15° .
    • Electronic Effects: Bromine’s electron-withdrawing nature increases C–C–C angles (121.5° vs. 118.2° for methoxy) .
  • Applications : Key intermediate in synthesizing natural products like Combretastatin A-4 .
2-(5-Bromo-7-fluoro-1H-indol-3-yl)acetic acid
  • Molecular Formula: C₁₀H₇BrFNO₂
  • Molecular Weight : 272.07 g/mol
  • Key Differences :
    • Indole core with bromine and fluorine substituents vs. phthalazine.
    • Higher nitrogen content may enhance hydrogen-bonding interactions.

Benzothiophene and Coumarin Analogs

2-(7-Bromo-1-benzothiophen-3-yl)acetic acid
  • Molecular Formula : C₁₀H₇BrO₂S
  • Molecular Weight : 287.13 g/mol
  • Key Differences :
    • Sulfur-containing benzothiophene ring vs. nitrogen-based phthalazine.
    • SMILES: C1=CC2=C(C(=C1)Br)SC=C2CC(=O)O .
2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid
  • Molecular Formula : C₁₇H₁₁FO₅
  • Molecular Weight : 314.27 g/mol
  • Applications : Coumarin derivatives are often explored for fluorescent probes or anticoagulant activities.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid C₁₀H₇BrN₂O₃ 283.18 7-Br, 1-Oxo Pharmaceutical intermediates
2-(7-Fluoro-1-oxophthalazin-2-yl)acetic acid C₁₀H₇FN₂O₃ 222.18 7-F, 1-Oxo Organic synthesis
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 3-Br, 4-OCH₃ Combretastatin A-4 synthesis
2-(5-Bromo-7-fluoro-1H-indol-3-yl)acetic acid C₁₀H₇BrFNO₂ 272.07 5-Br, 7-F Not reported

Research Findings and Trends

  • Synthetic Routes : Brominated phthalazines are often synthesized via regioselective bromination of precursor rings (e.g., using Br₂ in acetic acid) or flow chemistry techniques for x-bromo-2-formylbenzoic acids .
  • Electronic Effects : Bromine’s electron-withdrawing nature alters bond angles and reactivity, as seen in crystallographic studies .
  • Crystallography : Tools like SHELXL and ORTEP-3 are critical for structural validation, revealing hydrogen-bonded dimers in brominated phenylacetic acids .

Biological Activity

2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of 2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid features a phthalazinone moiety with a bromine substituent and an acetic acid functional group. This unique configuration contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC₉H₈BrN₃O₃
Molecular Weight256.08 g/mol
Functional GroupsBromine, Ketone, Carboxylic Acid

The biological activity of 2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid is largely attributed to its ability to inhibit specific molecular targets, such as the epidermal growth factor receptor (EGFR). This inhibition disrupts signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells. The compound's bromine substituent enhances its binding affinity to these targets, making it a promising candidate for further therapeutic development .

Anticancer Activity

Research has demonstrated that 2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid exhibits significant anticancer properties. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are comparable to those of established chemotherapeutic agents .

Cell Line IC50 (µg/mL) Standard Drug IC50 (µg/mL)
HepG26.34.2 (Doxorubicin)
MCF-75.94.7 (Doxorubicin)
A5497.65.1 (Doxorubicin)

This data indicates that the compound has potent anticancer effects, warranting further investigation into its mechanisms and potential clinical applications.

Antimicrobial Activity

In addition to its anticancer properties, 2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid has been evaluated for its antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Studies have shown that derivatives of this compound can inhibit mycobacterial growth with minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM . The compound's efficacy against Mycobacterium tuberculosis suggests potential applications in treating tuberculosis.

Case Studies

A notable study involved the synthesis of several phthalazine derivatives, including 2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid, which were screened for their antimycobacterial activity. The results indicated that certain derivatives not only inhibited mycobacterial growth but also demonstrated low toxicity in Vero cells up to concentrations of 126.43 μM . Furthermore, in vivo studies revealed that these compounds could significantly reduce mycobacterial loads in animal models .

Q & A

Q. What are the established synthetic routes for 2-(7-Bromo-1-oxophthalazin-2-yl)acetic acid, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves bromination of a tetralin-derived precursor followed by functionalization with an acetic acid moiety. A common method includes:

  • Step 1 : Bromination of tetralin using bromine (Br₂) with Fe or AlBr₃ as catalysts to introduce the bromine atom at the 7-position .
  • Step 2 : Reaction of the brominated intermediate with chloroacetic acid in the presence of a base (e.g., NaOH) to form the acetic acid side chain .
    Key considerations include controlling reaction temperature (40–60°C for bromination) and stoichiometric ratios to minimize by-products like di-brominated derivatives.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms bromine substitution patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, particularly for verifying the phthalazinone core and bromine positioning .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the primary chemical reactions this compound undergoes, and how are these reactions monitored?

  • Substitution : Bromine can be replaced by nucleophiles (e.g., –OH, –NH₂) under SN2 conditions using NaOH or NH₃ .
  • Oxidation/Reduction : KMnO₄ oxidizes the tetralin ring to ketones, while LiAlH₄ reduces bromine to hydrogen .
    Reaction progress is tracked via TLC, GC-MS, or in situ IR spectroscopy to detect functional group transformations.

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data or unexpected by-products during synthesis?

  • Contradiction Analysis : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) to identify misassignments .
  • By-product Isolation : Use column chromatography to separate impurities, followed by structural elucidation via X-ray diffraction .
  • Reaction Optimization : Adjust catalysts (e.g., switch from Fe to AlBr₃) or solvent systems (e.g., DMF vs. THF) to improve regioselectivity .

Q. What strategies enhance the efficiency of nucleophilic substitution reactions at the 7-bromo position?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while improving yield .
  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to facilitate aqueous-organic biphasic reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms .

Q. How does SHELXL refine crystal structures of this compound in cases of twinning or low-resolution data?

  • Twinning Correction : SHELXL’s TWIN and BASF commands model twinned domains, common in brominated aromatic systems .
  • High-Resolution Refinement : Utilize anisotropic displacement parameters for heavy atoms (Br, O) to improve electron density maps .
  • Validation Tools : Check R-factor convergence and ADP consistency using Coot and PLATON .

Q. What role does this compound play in synthesizing heterocyclic derivatives, such as phthalazin-1-ones?

It serves as a precursor for phthalazin-1-ones via:

  • Cyclocondensation : React with hydrazines to form the phthalazinone core .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents at the bromine position .
    Applications include drug discovery (e.g., kinase inhibitors) and materials science .

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